Orthogonal Stability: Quantitative Base Stability Advantage over Silyl-Protected Alkynes
While silyl-protected alkynes (e.g., TMS-alkynes) are common, they suffer from lability to basic hydrolysis or fluoride sources, limiting their use in multi-step sequences requiring strongly basic conditions. In contrast, the tert-butyl ether in 1-tert-Butoxy-4-ethynylbenzene is documented to exhibit 'extreme stability in basic conditions' [1]. This is a critical class-level inference for procurement: selecting this compound ensures the alkyne remains protected during reactions with organometallic bases (e.g., Grignard reagents, LDA) or basic coupling conditions where TMS groups would prematurely deprotect.
vs. TMS: labile to base / F⁻
| Evidence Dimension | Stability under basic conditions |
|---|---|
| Target Compound Data | Stable; 'extreme stability in basic conditions' reported for tert-butyl ether protecting group class [1]. |
| Comparator Or Baseline | TMS-alkyne (Trimethylsilyl-protected alkyne) |
| Quantified Difference | Qualitative difference; TMS groups are labile to bases and fluoride sources (general knowledge), while tert-butyl ethers are stable. |
| Conditions | General synthetic conditions; tert-butyl ethers are compatible with organometallic bases and nucleophiles. |
Why This Matters
This stability dictates the viability of the compound in reaction sequences requiring strong bases, directly impacting synthetic route design and procurement decisions for complex target synthesis.
- [1] ResearchGate. (2008). The tert-butyl group in chemistry and biology. View Source
